

# N-Phenylcyclohexanecarboxamide: A Versatile Precursor in Modern Organic Synthesis

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## Compound of Interest

Compound Name: **N-Phenylcyclohexanecarboxamide**

Cat. No.: **B185116**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**N-Phenylcyclohexanecarboxamide**, a secondary amide featuring a cyclohexane ring and a phenyl group, has emerged as a significant and versatile precursor in the field of organic synthesis. Its structural characteristics, including the amide linkage and the lipophilic cyclohexane moiety, make it an attractive starting material for the synthesis of a variety of organic compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, characterization, and utility of **N-Phenylcyclohexanecarboxamide** as a precursor, with a focus on its application in the development of novel bioactive molecules.

## Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of **N-Phenylcyclohexanecarboxamide** is fundamental to its application in synthesis. Key properties and spectroscopic data are summarized in the tables below.

Property	Value	Reference
Molecular Formula	C <sub>13</sub> H <sub>17</sub> NO	--INVALID-LINK--
Molecular Weight	203.28 g/mol	--INVALID-LINK--
CAS Number	2719-26-8	--INVALID-LINK--

Table 1: Physical and Chemical Properties of **N-Phenylcyclohexanecarboxamide**

Spectroscopic Data	Key Features
<sup>1</sup> H NMR	Signals corresponding to the protons of the cyclohexane ring and the phenyl group.
<sup>13</sup> C NMR	Resonances for the carbonyl carbon, the carbons of the cyclohexane ring, and the carbons of the phenyl group.
IR Spectroscopy	Characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group.
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight of the compound.

Table 2: Spectroscopic Data for **N-Phenylcyclohexanecarboxamide**

## Synthesis of **N-Phenylcyclohexanecarboxamide**

The most common and efficient method for the synthesis of **N-Phenylcyclohexanecarboxamide** involves the acylation of aniline with cyclohexanecarbonyl chloride.

## Experimental Protocol: Synthesis from Cyclohexanecarbonyl Chloride and Aniline

Materials:

- Cyclohexanecarbonyl chloride

- Aniline
- Anhydrous diethyl ether
- Triethylamine
- 1 M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Ethanol (for recrystallization)

**Procedure:**

- In a round-bottom flask, dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of cyclohexanecarbonyl chloride (1.0 equivalent) in anhydrous diethyl ether to the cooled aniline solution with constant stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purify the crude **N-Phenylcyclohexanecarboxamide** by recrystallization from ethanol to yield colorless crystals.[\[1\]](#)

## N-Phenylcyclohexanecarboxamide as a Precursor in Organic Synthesis

The reactivity of the amide functionality and the potential for modifications on both the cyclohexyl and phenyl rings make **N-Phenylcyclohexanecarboxamide** a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic compounds and other bioactive scaffolds.

### Synthesis of N-(Arylcarbamothioyl)cyclohexanecarboxamide Derivatives

A significant application of **N-Phenylcyclohexanecarboxamide** is its use as a starting material for the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives. These compounds are of interest due to the presence of the thiourea moiety, which is a common pharmacophore in various biologically active molecules.[\[2\]](#)[\[3\]](#)

The general synthetic route involves the reaction of cyclohexanecarbonyl isothiocyanate, generated in situ from cyclohexanecarbonyl chloride and a thiocyanate salt, with an appropriate aniline derivative. However, an alternative and more direct approach utilizes **N-Phenylcyclohexanecarboxamide** itself.

Caption: Conversion of **N-Phenylcyclohexanecarboxamide** to its thioamide analog.

Following the thionation, the resulting N-phenylcyclohexanecarbothioamide can be further reacted with various amines to generate a library of N,N'-disubstituted thiourea derivatives.

Materials:

- Cyclohexanecarbonyl chloride
- Potassium thiocyanate

- Aniline
- Dry acetone

Procedure:

- A solution of cyclohexanecarbonyl chloride (0.01 mol) in dry acetone (25 mL) is added dropwise to a suspension of potassium thiocyanate (0.01 mol) in dry acetone (25 mL) with stirring at room temperature.
- The mixture is refluxed for 1 hour and then cooled to room temperature.
- A solution of aniline (0.01 mol) in dry acetone (25 mL) is then added dropwise with stirring.
- The reaction mixture is stirred for an additional 30 minutes at room temperature.
- The mixture is poured into cold water, and the resulting precipitate is filtered, washed with water, and dried.
- The crude product is recrystallized from an appropriate solvent (e.g., ethanol) to give pure N-(phenylcarbamothioyl)cyclohexanecarboxamide.
- Yield: 91%.[\[2\]](#)
- Melting Point: 162-164 °C.[\[2\]](#)

Characterization Data for N-(phenylcarbamothioyl)cyclohexanecarboxamide:[\[2\]](#)

Analysis	Data
Elemental Analysis	Calcd. for C <sub>14</sub> H <sub>18</sub> N <sub>2</sub> OS: C 64.1; H 6.9; N 10.7. Found: C 64.3; H 7.0; N 10.6 %.
FT-IR (cm <sup>-1</sup> )	v(NH) 3244, 3151 (m), v(Ar-CH) 3065, 3034 (w), v(CH) 2933, 2859 (s), v(C=O) 1686 (s), v(C=S) 1246 (s).
<sup>1</sup> H-NMR (δ)	12.48 (s, 1H, CSNH), 8.97 (s, 1H, CONH), 7.67 (d, 2H, Ar-H), 7.42 (t, 2H, Ar-H), 7.28 (t, 1H, Ar- H), 2.30 (tt, 1H, CH, cyclohexane), 1.99 (d, 1H, CH, Ch), 1.94 (d, 1H, CH, Ch), 1.88 (m, 1H, CH, Ch), 1.84 (t, 1H, CH, Ch), 1.73 (m, 2H, CH, Ch), 1.52 (m, 2H, CH, Ch), 1.31 (m, 2H, CH, Ch).

Table 3: Characterization Data for N-(phenylcarbamothioyl)cyclohexanecarboxamide

This methodology can be extended to a variety of substituted anilines to produce a library of derivatives with diverse electronic and steric properties, which is a common strategy in drug discovery to explore structure-activity relationships (SAR).

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